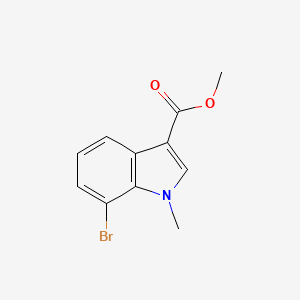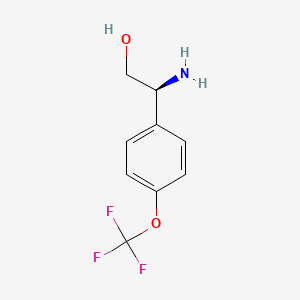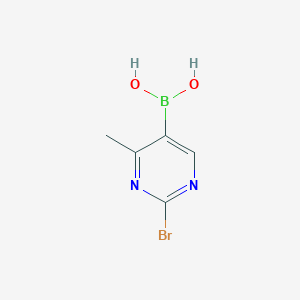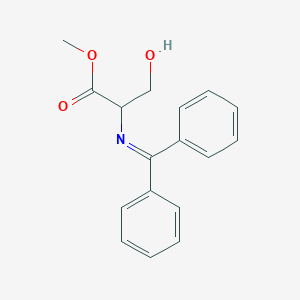![molecular formula C34H29F6NO5 B12093345 3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- CAS No. 530441-39-5](/img/structure/B12093345.png)
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-oxazolidinecarboxylique, 4-[[(1R)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]méthyl]-5-hydroxy-2,4-diphényl-, ester phénylméthylique, (2R,4S)- est un composé organique complexe présentant un potentiel important dans divers domaines scientifiques. Ce composé est caractérisé par sa structure complexe, qui comprend plusieurs groupes fonctionnels tels que l’oxazolidine, l’acide carboxylique et l’ester phénylméthylique. La présence de groupes trifluorométhyle renforce encore ses propriétés chimiques, ce qui en fait un sujet précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-oxazolidinecarboxylique, 4-[[(1R)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]méthyl]-5-hydroxy-2,4-diphényl-, ester phénylméthylique, (2R,4S)- implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Le processus commence généralement par la préparation du cycle oxazolidine, suivie de l’introduction des groupes acide carboxylique et ester phénylméthylique. Les réactifs clés utilisés dans ces étapes comprennent les dérivés phényltrifluorométhyle, les groupes éthoxyméthyle et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, notamment les réacteurs à flux continu et les plateformes de synthèse automatisées. Ces méthodes garantissent un rendement élevé et une pureté du produit final, ce qui le rend approprié pour les applications commerciales.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-oxazolidinecarboxylique, 4-[[(1R)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]méthyl]-5-hydroxy-2,4-diphényl-, ester phénylméthylique, (2R,4S)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, en fonction de l’agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de nouveaux composés.
Substitution : Les réactions de substitution, en particulier celles impliquant les groupes trifluorométhyle, peuvent produire une large gamme de produits.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que l’hydrure de lithium et d’aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient, la température, la pression et le choix du solvant jouant un rôle crucial dans la détermination du résultat.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à la formation de nouveaux dérivés trifluorométhyle.
Applications de la recherche scientifique
L’acide 3-oxazolidinecarboxylique, 4-[[(1R)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]méthyl]-5-hydroxy-2,4-diphényl-, ester phénylméthylique, (2R,4S)- a un large éventail d’applications de recherche scientifique :
Chimie : Le composé est utilisé dans la synthèse de diverses molécules organiques, servant de bloc de construction pour des structures plus complexes.
Biologie : Ses propriétés chimiques uniques en font un outil précieux pour l’étude des processus et des interactions biologiques.
Médecine : Les propriétés thérapeutiques potentielles du composé sont explorées, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés, contribuant aux progrès dans divers secteurs industriels.
Applications De Recherche Scientifique
3-Oxazolidinecarboxylic acid, 4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-, phenylmethyl ester, (2R,4S)- has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures.
Biology: Its unique chemical properties make it a valuable tool in studying biological processes and interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial sectors.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-oxazolidinecarboxylique, 4-[[(1R)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]méthyl]-5-hydroxy-2,4-diphényl-, ester phénylméthylique, (2R,4S)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier à diverses enzymes et récepteurs, modulant leur activité. Cette interaction peut entraîner des modifications des processus cellulaires, contribuant à ses effets thérapeutiques potentiels.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N′-Bis[3,5-bis(trifluorométhyl)phényl]thiourée : Ce composé partage le motif phényltrifluorométhyle et est largement utilisé pour promouvoir les transformations organiques.
Divers alcaloïdes diterpéniques : Ces composés, tels que l’isoazitine et la dihydroajaconine, ont des structures complexes et une activité biologique significative.
Unicité
L’acide 3-oxazolidinecarboxylique, 4-[[(1R)-1-[3,5-bis(trifluorométhyl)phényl]éthoxy]méthyl]-5-hydroxy-2,4-diphényl-, ester phénylméthylique, (2R,4S)- se distingue par sa combinaison unique de groupes fonctionnels et la présence de groupes trifluorométhyle
Propriétés
Numéro CAS |
530441-39-5 |
|---|---|
Formule moléculaire |
C34H29F6NO5 |
Poids moléculaire |
645.6 g/mol |
Nom IUPAC |
benzyl (2R,4S)-4-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-5-hydroxy-2,4-diphenyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C34H29F6NO5/c1-22(25-17-27(33(35,36)37)19-28(18-25)34(38,39)40)45-21-32(26-15-9-4-10-16-26)30(42)46-29(24-13-7-3-8-14-24)41(32)31(43)44-20-23-11-5-2-6-12-23/h2-19,22,29-30,42H,20-21H2,1H3/t22-,29-,30?,32-/m1/s1 |
Clé InChI |
GVQJXOMRECYGJZ-PEHXVVCQSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(C(O[C@@H](N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
SMILES canonique |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(C(OC(N2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)




![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)








